molecular formula C11H11ClO4 B1362403 2-(4-Chlorophenyl)malonic acid dimethyl ester CAS No. 34402-92-1

2-(4-Chlorophenyl)malonic acid dimethyl ester

Cat. No. B1362403
CAS RN: 34402-92-1
M. Wt: 242.65 g/mol
InChI Key: CYPPECTXRWWSQY-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)malonic acid dimethyl ester” is a type of malonic ester. Malonic esters are reagents specifically used in a reaction which converts alkyl halides to carboxylic acids . They are deprotonated with a weak base, and then undergo C–C bond formation at the alpha position with an alkyl halide .


Synthesis Analysis

In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide . Treatment with aqueous acid results in hydrolysis of the ester . Upon heating, decarboxylation spontaneously occurs to give a chain-extended carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)malonic acid dimethyl ester” is determined by spectral (IR, 1 H NMR), elemental analyses and X-ray diffraction data . It is similar to compound (5) .


Chemical Reactions Analysis

The carbons alpha to carbonyl groups can be deprotonated by a strong base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Polythiophene Derivatives

A polythiophene derivative with a malonic acid dimethyl ester side group exhibits notable properties. It is prepared via chemical oxidative-coupling polymerization and shows higher electrical conductivity compared to typical poly(3-alkylthiophene) derivatives. This derivative also displays unique conformational characteristics due to the bulky side group, impacting its electronic properties (Armelin et al., 2009).

Diels-Alder Reaction Catalysis

In the field of organic chemistry, 2-arylidene-malonic acid dimethyl ester, which can be related to 2-(4-Chlorophenyl)malonic acid dimethyl ester, is used as a dienophile in the Diels-Alder reaction. The catalytic process involving magnesium perchlorate in CH2Cl2 demonstrates high reactivity and efficiency, with the formation of dienophile/cation complex being confirmed via NMR spectroscopy (Desimoni et al., 1997).

Structural Characterization

The compound 2-[(4-chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester, closely related to 2-(4-Chlorophenyl)malonic acid dimethyl ester, has been synthesized and its structure analyzed using spectral (IR, 1H NMR) and X-ray diffraction data. This research provides insights into the structural properties of similar malonic acid derivatives (Meskini et al., 2011).

Luminescent Materials Development

Research into 4-dialkylamino-2-benzylidene malonic acid dialkyl esters, which are structurally similar to 2-(4-Chlorophenyl)malonic acid dimethyl ester, reveals their potential as solid-state luminescent materials. These compounds exhibit higher emission intensity in the solid state than in solution, a property termed crystallization-induced emission (CIE). This property opens possibilities for their application in sensors and optoelectronics (Cariati et al., 2011).

Enantioselective Catalysis

A chloro-containing chiral β-amino alcohol synthesized via the malonic ester method has been found to be an effective catalyst for the enantioselective borane reduction of prochiral ketones. This study demonstrates the significance of incorporating halogen atoms into the molecule for enhancing catalytic efficiency (Shen et al., 1997).

Safety And Hazards

The product is being supplied under the TSCA R&D Exemption . It is the recipient’s responsibility to comply with the requirements of the R&D exemption . The product may not be used for a non-exempt commercial purpose under TSCA unless appropriate consent is granted in writing by MilliporeSigma . It causes serious eye damage . Wear eye protection/ face protection . IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor .

Future Directions

The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures . This makes separation of products difficult and yields lower . Therefore, future research could focus on improving the yield and purity of the product.

properties

IUPAC Name

dimethyl 2-(4-chlorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPPECTXRWWSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382864
Record name 2-(4-chlorophenyl)-malonic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-chlorophenyl)propanedioate

CAS RN

34402-92-1
Record name 2-(4-chlorophenyl)-malonic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl 2-(4-chlorophenyl)propanedioate
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Synthesis routes and methods

Procedure details

At 35° C. a solution of 4-chlorophenylacetic acid methyl ester (52 g) in THF (170 ml) was carefully added over a period of 70 min to a suspension of NaH (15.6 g) in dry THF (550 ml). Stirring was continued for 40 min without heating and the temperature dropped to 290C. The evolution of gas had stopped before dimethylcarbonate (94.8 ml) was added dropwise while the temperature of the mixture was maintained at 25–28° C. After the evolution of gas had ceased, the mixture was diluted with THF (200 ml) and stirring was continued for 72 h at rt. The mixture was carefully acidified with aq. HCl before bulk of the THF was removed in vacuo. The residue was dissolved in diethyl ether (1200 ml), washed three times with 1 N aq. HCl and once with brine, dried over MgSO4 and evaporated. The residue formed was collected, washed with diethyl ether and dried to give 2-(4-chloro-phenyl)-malonic acid dimethyl ester (42 g) as white crystals.
Quantity
52 g
Type
reactant
Reaction Step One
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Quantity
15.6 g
Type
reactant
Reaction Step One
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Quantity
170 mL
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solvent
Reaction Step One
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Quantity
550 mL
Type
solvent
Reaction Step One
[Compound]
Name
290C
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
94.8 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

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